N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Benzothiazoles are a subclass of thiazoles and have been found to have significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of thiazoles is characterized by the potential for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of thiazolidine, including compounds structurally similar to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide, exhibit potent antimicrobial activity. For instance, a series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal species. These compounds showed potent activity, with some exhibiting the best antimicrobial effects at low micromolar concentrations (Incerti et al., 2017).
Anticancer Activity
Another area of interest is the anticancer potential of thiazolidine derivatives. A novel series of compounds with a thiazolidine core showed significant in vitro anticancer activity against certain cancer cell lines. These studies suggest the structural modification of thiazolidine derivatives could lead to potent anticancer agents, highlighting the versatility of these compounds in drug development and oncological research (Prabhu et al., 2015).
Antidiabetic and Antihyperglycemic Effects
Thiazolidine derivatives have also been explored for their antidiabetic properties. Research into 3-substituted benzylthiazolidine-2,4-diones has identified compounds with promising antihyperglycemic effects, suggesting their potential as new antidiabetic agents. These findings contribute to the understanding of how structural variations in thiazolidine derivatives can influence their biological activity and therapeutic potential in diabetes management (Nomura et al., 1999).
Antitubercular and Antibacterial Effects
Thiazolidine derivatives have shown promising results in the fight against tuberculosis and bacterial infections. Compounds synthesized from 2-amino-5-nitrothiazole and evaluated for antitubercular activity demonstrated significant effects against Mycobacterium tuberculosis, suggesting potential applications in developing new antitubercular drugs (Samadhiya et al., 2013).
Mechanism of Action
Future Directions
The future directions in the research of thiazole and benzothiazole derivatives are likely to continue focusing on the design and synthesis of new compounds with improved biological activities and lesser side effects . This includes the development of new methods for the synthesis of these compounds and the exploration of their potential as bioactive molecules .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-16-11-26-19(25)22(16)10-14(12-6-2-1-3-7-12)20-17(24)18-21-13-8-4-5-9-15(13)27-18/h1-9,14H,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULCMAWEVNRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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